2'-Bromo-3',6'-difluorophenacyl bromide
Overview
Description
2’-Bromo-3’,6’-difluorophenacyl bromide is a chemical compound with the molecular formula C8H4Br2F2O and a molecular weight of 313.92 g/mol . This compound is characterized by the presence of bromine and fluorine atoms attached to a phenacyl group, making it a valuable intermediate in organic synthesis and various chemical reactions.
Mechanism of Action
Target of Action
Based on its structure and similar compounds, it is likely to interact with benzylic positions in organic molecules .
Mode of Action
2’-Bromo-3’,6’-difluorophenacyl bromide likely undergoes reactions at the benzylic position, which includes free radical bromination, nucleophilic substitution, and oxidation . The compound can lose a hydrogen atom at the benzylic position, which can be resonance stabilized .
Biochemical Pathways
The compound’s ability to undergo reactions at the benzylic position suggests that it may influence pathways involving aromatic compounds .
Result of Action
Its potential to undergo reactions at the benzylic position suggests that it may cause changes in the structure of target molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2’-Bromo-3’,6’-difluorophenacyl bromide. For instance, the rate of its reactions at the benzylic position may be affected by factors such as temperature, pH, and the presence of other reactive species .
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Bromo-3’,6’-difluorophenacyl bromide can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation . The degradation products may have different biochemical properties and effects on cellular function. Long-term studies have shown that 2’-Bromo-3’,6’-difluorophenacyl bromide can have sustained effects on cellular processes, including prolonged inhibition of protein kinase C and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of 2’-Bromo-3’,6’-difluorophenacyl bromide in animal models vary with different dosages. At low doses, this compound can effectively inhibit protein kinase C without causing significant toxicity . At higher doses, toxic effects such as severe skin burns and eye damage have been observed . These adverse effects highlight the importance of careful dosage optimization in experimental studies to balance efficacy and safety.
Transport and Distribution
Within cells and tissues, 2’-Bromo-3’,6’-difluorophenacyl bromide is transported and distributed through specific transporters and binding proteins . These transporters facilitate the uptake and localization of the compound to target sites, such as the cytoplasm and nucleus. The distribution of 2’-Bromo-3’,6’-difluorophenacyl bromide can affect its bioavailability and efficacy in biochemical reactions and cellular processes.
Subcellular Localization
The subcellular localization of 2’-Bromo-3’,6’-difluorophenacyl bromide is critical for its activity and function. This compound is known to localize to specific compartments within the cell, such as the cytoplasm and nucleus . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, where it can interact with its target enzymes and proteins. The localization of 2’-Bromo-3’,6’-difluorophenacyl bromide can influence its effectiveness in modulating cellular processes and biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromo-3’,6’-difluorophenacyl bromide typically involves the bromination of 3’,6’-difluoroacetophenone. The reaction is carried out using bromine in the presence of a suitable catalyst, such as iron or aluminum bromide, under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: In an industrial setting, the production of 2’-Bromo-3’,6’-difluorophenacyl bromide follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product. The reaction is typically conducted in a batch or continuous flow reactor, with careful monitoring of temperature, pressure, and reaction time to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 2’-Bromo-3’,6’-difluorophenacyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds with different functional groups.
Oxidation Reactions: The phenacyl group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary or secondary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Formation of substituted phenacyl derivatives.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Reduction Reactions: Formation of alcohols or alkanes.
Scientific Research Applications
2’-Bromo-3’,6’-difluorophenacyl bromide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2,3-Difluorobenzyl bromide: Similar in structure but lacks the phenacyl group.
2,4-Difluorobenzyl bromide: Another similar compound with different substitution patterns on the benzene ring.
Uniqueness: 2’-Bromo-3’,6’-difluorophenacyl bromide is unique due to the presence of both bromine and fluorine atoms on the phenacyl group, which imparts distinct reactivity and properties compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Properties
IUPAC Name |
2-bromo-1-(2-bromo-3,6-difluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2F2O/c9-3-6(13)7-4(11)1-2-5(12)8(7)10/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEAQZICLPOXGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)CBr)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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